1-((o-Tolylimino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((o-Tolylimino)methyl)naphthalen-2-ol is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((o-Tolylimino)methyl)naphthalen-2-ol typically involves the condensation of o-toluidine with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((o-Tolylimino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-((o-Tolylimino)methyl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the detection and adsorption of aluminum ions in environmental and biological systems.
Mechanism of Action
The mechanism of action of 1-((o-Tolylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The compound’s Schiff base structure allows it to coordinate with metal ions through nitrogen and oxygen atoms. This coordination can lead to fluorescence enhancement, making it useful in detecting metal ions like aluminum .
Comparison with Similar Compounds
Similar Compounds
1-((E)-(4-Methoxyphenylimino)methyl)naphthalen-2-ol: Known for its nonlinear optical properties.
1-((E)-(4-Fluorophenylimino)methyl)naphthalen-2-ol: Exhibits strong third-order nonlinear optical properties.
Uniqueness
1-((o-Tolylimino)methyl)naphthalen-2-ol is unique due to its high selectivity and sensitivity towards aluminum ions. This makes it particularly useful in environmental and biological applications where aluminum detection is crucial .
Properties
CAS No. |
62581-60-6 |
---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-[(2-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)19-12-16-15-8-4-3-7-14(15)10-11-18(16)20/h2-12,20H,1H3 |
InChI Key |
DHMQBAZAQAXKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.